

2-Fluoro-3-isopropoxybenzoic acid IUPAC name.

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Compound of Interest

Compound Name: **2-Fluoro-3-isopropoxybenzoic acid**

Cat. No.: **B3027593**

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An In-Depth Technical Guide to **2-Fluoro-3-isopropoxybenzoic Acid** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-3-isopropoxybenzoic acid**, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its definitive IUPAC nomenclature, and explore its physicochemical properties. This guide will present a logical, field-informed perspective on its synthesis, analytical characterization, and its strategic importance as a building block in modern drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodological insights.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is **2-Fluoro-3-isopropoxybenzoic acid**. An alternative, equally valid IUPAC name is 2-fluoro-3-(propan-2-yl)benzoic acid^{[1][2]}. The structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2 position and an isopropoxy group at the C3 position. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of complex organic molecules.

The CAS Registry Number for this compound is 1346608-65-8^{[3][4]}.

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These parameters are critical for predicting solubility, designing reaction conditions, and assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in a drug development context.

| Property | Value | Source |
|------------------------------|-------------------------------------------------|------------------|
| Molecular Formula | C ₁₀ H ₁₁ FO ₃ | PubChem |
| Molecular Weight | 198.19 g/mol | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| InChI Key | ADISUGFAMDFUHD-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| XLogP3 (Predicted) | 2.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |

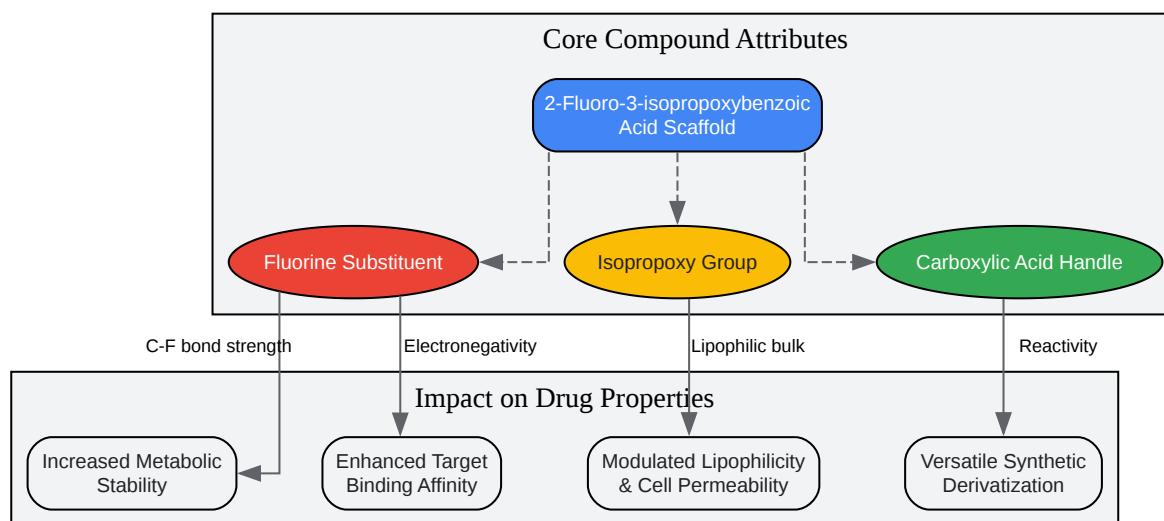
Strategic Importance in Drug Discovery and Organic Synthesis

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[6] Fluorinated compounds like **2-Fluoro-3-isopropoxybenzoic acid** are sought-after intermediates for several reasons:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[7]
- **Binding Affinity:** Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of an active pharmaceutical ingredient (API).[6]

- Lipophilicity and Permeability: Strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and reach its site of action.
- Conformational Control: The steric bulk and electronic nature of the fluorine and isopropoxy groups can influence the preferred conformation of the molecule, locking it into a bioactive shape.

This compound serves as a versatile building block, or scaffold, for constructing more complex molecules where these enhanced properties are desired.^{[6][8]} Its carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, esterification, or reduction.



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Fig 1. Role of substituents in drug design.

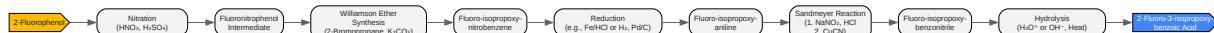
Retrosynthetic Analysis and Proposed Synthesis

While multiple specific synthetic routes exist for fluorinated benzoic acids, a general and robust strategy can be proposed based on established organic chemistry principles. A common

approach involves building the substitution pattern around a commercially available starting material. One logical retrosynthetic pathway begins with the disconnection of the ether and carboxyl groups.

A plausible forward synthesis could involve the following key steps:

- Nitration of 2-Fluorophenol: Selective nitration to install a nitro group, which acts as a precursor to the carboxyl group and helps direct subsequent substitutions.
- Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with 2-bromopropane under basic conditions to form the isopropoxy ether linkage.
- Reduction of the Nitro Group: Conversion of the nitro group to an amine (aniline derivative).
- Sandmeyer Reaction: Diazotization of the amine followed by cyanation to introduce a nitrile group.
- Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to yield the final carboxylic acid product.



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Fig 2. A proposed multi-step synthetic workflow.

This proposed pathway is illustrative. Alternative methods, such as direct carboxylation via organometallic intermediates or nucleophilic aromatic substitution strategies, may also be viable depending on precursor availability and desired scale.^[9]

Analytical Methodologies for Characterization and Quality Control

Accurate identification and purity assessment are paramount in research and development. For fluorinated benzoic acid isomers, which can have similar properties, a multi-pronged analytical

approach is essential.[10]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for routine quality control.[10]

- Principle: Separation is based on the compound's partitioning between a stationary phase (typically C18) and a mobile phase.
- Advantages: High resolution, speed, and no requirement for derivatization make it ideal for purity assessment and quantitative analysis.[10]
- Typical Protocol:
 - Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol).
 - Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.
 - Column: A reverse-phase C18 column.
 - Detection: UV detection (typically around 254 nm) or, for higher specificity and sensitivity, coupling with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for identifying trace impurities.

- Principle: Separation of volatile compounds in a gaseous mobile phase.
- Requirement: A derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester).[10]
- Advantages: High sensitivity and structural confirmation through mass fragmentation patterns.[10]

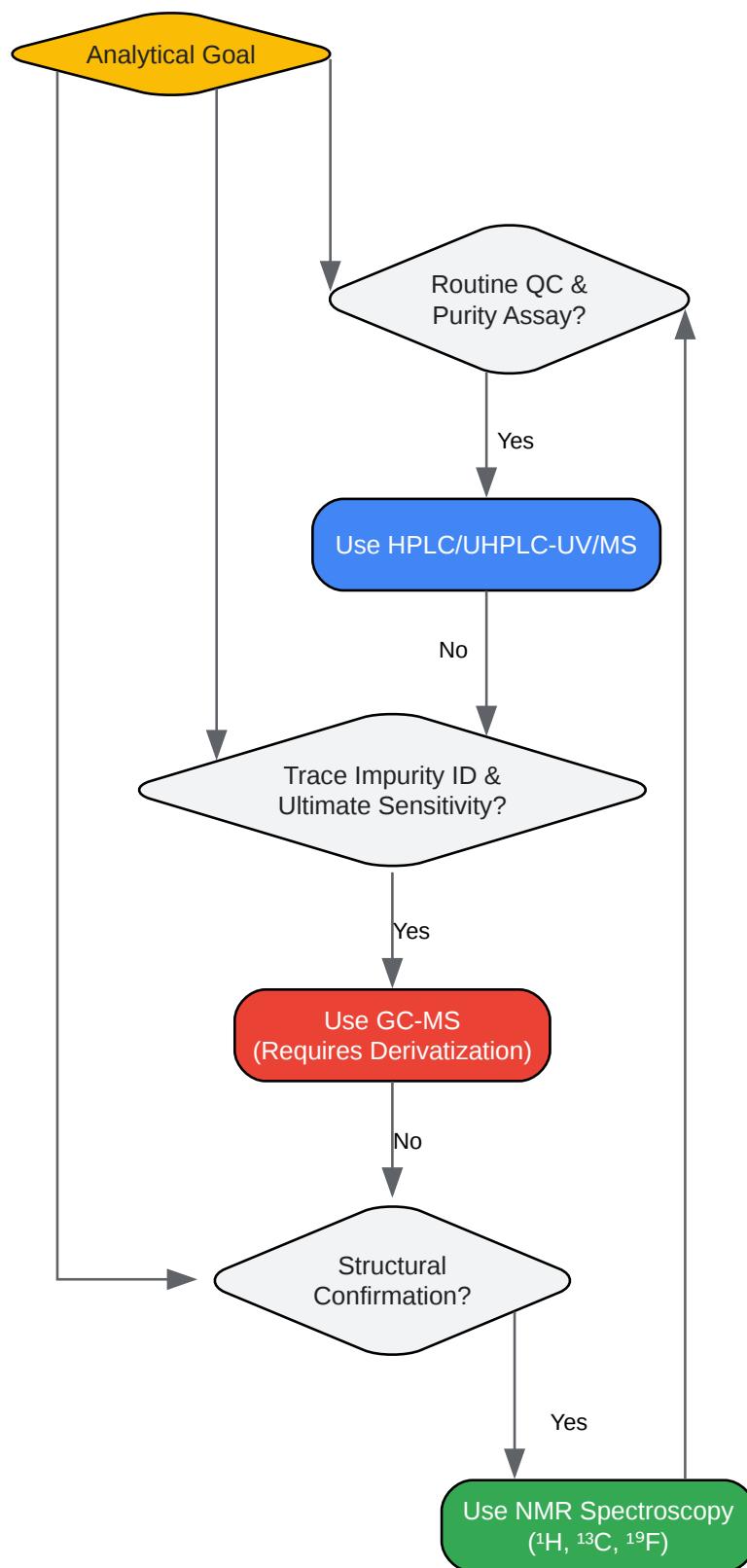
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Fig 3. Decision workflow for analytical method selection.

Spectroscopic Characterization

Spectroscopic data provides unequivocal structural confirmation. The following table outlines the expected signals for **2-Fluoro-3-isopropoxybenzoic acid**.

| Technique | Expected Characteristic Signals |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ¹ H NMR | Aromatic protons (multiplets in the ~7-8 ppm region). Septet for the isopropoxy CH (~4.5-5.0 ppm). Doublet for the isopropoxy CH ₃ groups (~1.3-1.5 ppm). A broad singlet for the carboxylic acid proton (>10 ppm, may be exchanged with D ₂ O). |
| ¹³ C NMR | Carbonyl carbon (~165-175 ppm). Aromatic carbons, showing C-F coupling. Isopropoxy carbons (~70 ppm for CH, ~22 ppm for CH ₃). |
| ¹⁹ F NMR | A singlet or multiplet (depending on coupling to nearby protons) characteristic of an aryl fluoride. |
| FTIR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm ⁻¹). Sharp C=O stretch from the carboxylic acid (~1700 cm ⁻¹). C-O stretches from the ether and acid (~1200-1300 cm ⁻¹). C-F stretch (~1100-1200 cm ⁻¹). |

Conclusion

2-Fluoro-3-isopropoxybenzoic acid is more than a simple chemical compound; it is a strategic tool for medicinal chemists and materials scientists. Its unique combination of a reactive carboxylic acid handle, a metabolically robust fluorine substituent, and a lipophilic isopropoxy group makes it an invaluable intermediate for creating novel molecules with tailored properties. Understanding its synthesis, physicochemical characteristics, and the appropriate analytical methods for its characterization is fundamental to leveraging its full potential in advanced scientific applications, from the development of next-generation pharmaceuticals to the creation of high-performance materials.

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